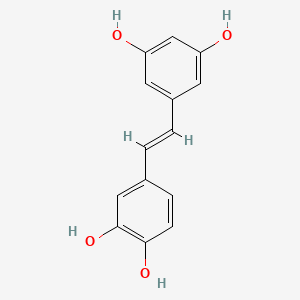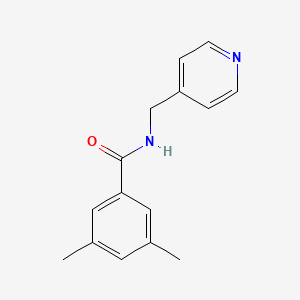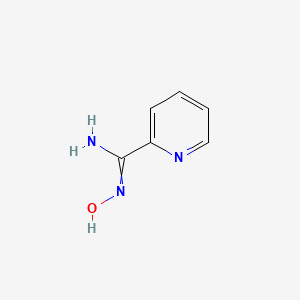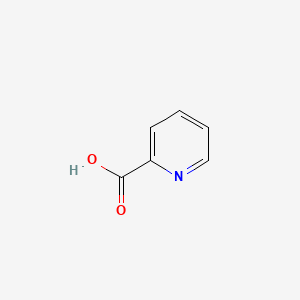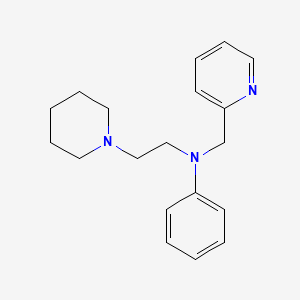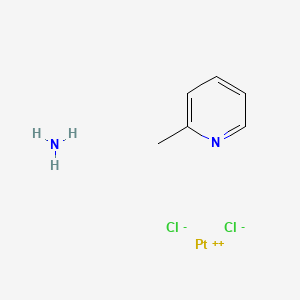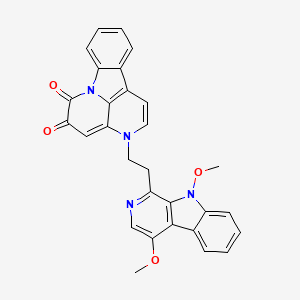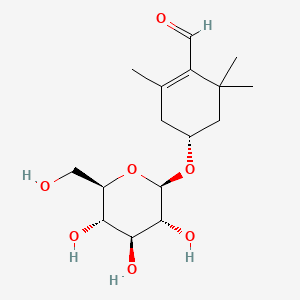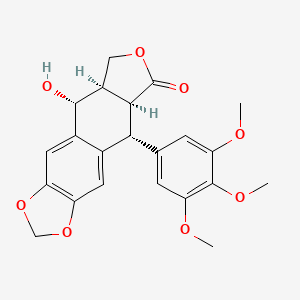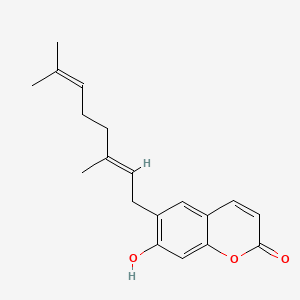
Oxiconazol
Übersicht
Beschreibung
Oxiconazole is a broad-spectrum antifungal agent commonly used in topical formulations to treat various skin infections, such as athlete’s foot, jock itch, ringworm, and tinea versicolor . It is marketed under brand names like Oxistat and Oxizole . The compound was patented in 1975 and approved for medical use in 1983 .
Wissenschaftliche Forschungsanwendungen
Oxiconazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung von Antimykotika und deren Synthese verwendet.
Medizin: Wird hauptsächlich zur Behandlung von Pilzinfektionen der Haut eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine antimykotische Wirkung durch Hemmung der Ergosterolbiosynthese, die für die Aufrechterhaltung der Integrität der Zellmembranen von Pilzen unerlässlich ist . Es zielt auf das Cytochrom-P450-51-Enzym (Lanosterol-14-alpha-Demethylase) ab, was zur Zelllyse und zum Absterben des Pilzes führt . Darüber hinaus wurde gezeigt, dass this compound die DNA-Synthese hemmt und die intrazellulären ATP-Konzentrationen unterdrückt .
Ähnliche Verbindungen:
- Fluconazol
- Ketoconazol
- Miconazol
Vergleich:
- Fluconazol: Im Gegensatz zu this compound wird Fluconazol häufig systemisch eingesetzt und hat eine breitere Palette von Anwendungen, einschließlich systemischer Pilzinfektionen.
- Ketoconazol: Ähnlich wie this compound wird Ketoconazol topisch eingesetzt, hat jedoch mehr systemische Nebenwirkungen.
- Miconazol: Sowohl Miconazol als auch this compound werden topisch eingesetzt, aber this compound hat ein einzigartiges Oxim-Ether-Fragment, das seine antimykotische Aktivität verstärkt .
This compound zeichnet sich durch seine breite Wirkung, die geringe Neigung zur Resistenzentwicklung und die potenzielle Verwendung in Kombinationstherapien bei resistenten bakteriellen Infektionen aus .
Wirkmechanismus
Target of Action
Oxiconazole, an antifungal agent, primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Oxiconazole acts by inhibiting the biosynthesis of ergosterol, which is required for the integrity of the cytoplasmic membrane of fungi . Specifically, Oxiconazole destabilizes the fungal cytochrome P450 51 enzyme . This destabilization leads to the inhibition of the enzyme, thereby disrupting the production of ergosterol .
Biochemical Pathways
The primary biochemical pathway affected by Oxiconazole is the ergosterol biosynthesis pathway . Ergosterol is critical for maintaining the cellular membrane integrity of fungi . By inhibiting the production of ergosterol, Oxiconazole disrupts the structure of the fungal cell membrane, leading to cell lysis . Additionally, Oxiconazole has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP .
Pharmacokinetics
The pharmacokinetics of Oxiconazole, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that Oxiconazole is commonly found in topical formulations and is used in the treatment of various skin infections .
Result of Action
The molecular and cellular effects of Oxiconazole’s action primarily involve the disruption of the fungal cell membrane and the subsequent lysis of the fungal cell . By inhibiting the production of ergosterol, Oxiconazole compromises the integrity of the fungal cell membrane . This leads to increased membrane permeability and ultimately, cell lysis . Furthermore, Oxiconazole’s ability to inhibit DNA synthesis and suppress ATP concentrations within the cell contributes to its antifungal activity .
Biochemische Analyse
Biochemical Properties
Oxiconazole is a broad-spectrum imidazole derivative whose antifungal activity is derived primarily from the inhibition of ergosterol biosynthesis, which is critical for cellular membrane integrity . This interaction destabilizes the enzyme, leading to cell lysis .
Cellular Effects
Oxiconazole exerts its effects on various types of cells, primarily fungi. It inhibits DNA synthesis and suppresses intracellular concentrations of ATP . This leads to cell lysis and death, effectively treating the fungal infection .
Molecular Mechanism
The molecular mechanism of Oxiconazole involves the inhibition of ergosterol biosynthesis, a critical component for the integrity of the fungal cell membrane . It acts to destabilize the fungal cytochrome P450 51 enzyme, leading to its inhibition and subsequent cell lysis .
Metabolic Pathways
Oxiconazole’s primary metabolic pathway involves the inhibition of ergosterol biosynthesis . It interacts with the fungal cytochrome P450 51 enzyme, leading to the inhibition of this enzyme and disruption of ergosterol biosynthesis .
Subcellular Localization
The subcellular localization of Oxiconazole is not explicitly stated in the available literature. Given its mechanism of action, it is likely that Oxiconazole interacts with components of the fungal cell membrane, specifically the cytochrome P450 51 enzyme .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Oxiconazol beinhaltet die Behandlung eines Ketons mit Hydroxylamin, um ein Oxim zu bilden, das dann mit 2,4-Dichlorbenzylchlorid in Gegenwart einer starken Base wie Natriumhydrid alkyliert wird . Die Reaktionsbedingungen beinhalten typischerweise:
Schritt 1: Bildung von Oxim aus Keton unter Verwendung von Hydroxylamin.
Schritt 2: Alkylierung von Oxim mit 2,4-Dichlorbenzylchlorid unter Verwendung von Natriumhydrid als Base.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Techniken wie Hochgeschwindigkeitshomogenisierung und Nanoemulsionsmethoden werden eingesetzt, um die Bioverfügbarkeit und Stabilität des Arzneimittels zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Oxiconazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für seine therapeutische Verwendung ist.
Reduktion: Reduktionsreaktionen sind weniger verbreitet für this compound.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an ihrem Imidazolring und den Chlorbenzoyl-Einheiten.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.
Substitution: Nukleophile Reagenzien können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zu Derivaten führen, die modifizierte antimykotische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
- Fluconazole
- Ketoconazole
- Miconazole
Comparison:
- Fluconazole: Unlike oxiconazole, fluconazole is often used systemically and has a broader range of applications, including systemic fungal infections.
- Ketoconazole: Similar to oxiconazole, ketoconazole is used topically but has more systemic side effects.
- Miconazole: Both miconazole and oxiconazole are used topically, but oxiconazole has a unique oxime-ether fragment that enhances its antifungal activity .
Oxiconazole stands out due to its broad-spectrum activity, low propensity for resistance development, and potential use in combination therapies for resistant bacterial infections .
Eigenschaften
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEGAJXVEBNE-HKOYGPOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64211-46-7 (nitrate) | |
| Record name | Oxiconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040690 | |
| Record name | Oxiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity. | |
| Record name | Oxiconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64211-45-6 | |
| Record name | Oxiconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxiconazole, similar to other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol. [] This process disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. [] This disruption alters membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth. []
A: While generally fungistatic, Oxiconazole exhibits fungicidal activity against specific species like Aspergillus fumigatus, Cryptococcus neoformans, Candida albicans, and Trichophyton mentagrophytes. []
A: Research indicates that Oxiconazole inhibits DNA synthesis in fungal cells at subinhibitory concentrations, impacting cell multiplication. It also affects RNA, protein, and carbohydrate synthesis to a lesser extent. []
ANone: The molecular formula of Oxiconazole nitrate is C18H13Cl4N3O4, and its molecular weight is 473.1 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like FTIR [, , ] and DSC [, , ] being employed to analyze Oxiconazole and its formulations, ensuring material compatibility and stability.
A: FTIR and DSC techniques are commonly employed to evaluate drug-polymer compatibility in Oxiconazole formulations, ensuring the absence of undesirable interactions. [, , ]
A: Studies have explored various formulations, including creams, lotions, gels, and nanocarriers, to enhance Oxiconazole's stability and delivery. [, , , , , , , ] Stability tests under accelerated conditions help determine the optimal formulations for maintaining drug integrity. []
A: Research involving the synthesis of Oxiconazole analogs with inverted oxime ether structures (types 7 and 8) revealed interesting SAR insights. [] Some modifications, particularly N-ethoxy-morpholino substitutions, retained good antifungal activity against Candida strains, comparable to Oxiconazole. [] Notably, these analogs displayed fungicidal properties against Candida albicans, unlike the fungistatic nature of Oxiconazole. []
A: ** Several strategies are used to improve Oxiconazole formulation: * Niosomes: These enhance drug delivery potential, increase drug efficacy, and provide stability. [] * Emulgels: They combine the benefits of emulsions and gels, making them suitable for delivering hydrophobic drugs like Oxiconazole. [] * Solid lipid nanoparticles (SLNs): They offer controlled drug release and enhanced effectiveness in treating Tinea infections. [] * Nanoemulsions: These improve solubility and can be incorporated into gels for treating vaginal infections. [, ] * Microsponge gels: This formulation provides controlled release and increased skin residence time compared to conventional formulations. [] * Nanostructured lipid carriers (NLCs): They improve solubility and prolong drug release for topical treatment of fungal infections. [] * Transdermal patches: These can be designed to provide controlled and sustained drug release. [] * Liposomes:** Liposomes incorporating oleic acid can improve transdermal delivery and enhance efficacy against fungal infections. [, ]
A: Following topical application, Oxiconazole is rapidly absorbed into the stratum corneum, achieving peak concentrations within approximately 100 minutes. []
A: Fungicidal concentrations are maintained in the epidermis and dermis for at least five hours. [] Furthermore, levels exceeding the minimum inhibitory concentrations (MICs) for susceptible fungi persist in various skin layers, including the hair follicle, for over 16 hours. []
A: Oxiconazole exhibits negligible systemic absorption following topical application, suggesting minimal risk of systemic side effects. []
A: In vitro studies utilize various methods like agar dilution and microdilution assays to determine the MIC of Oxiconazole against a range of fungal species. [, , , ] These tests provide insights into its spectrum of activity and potency.
ANone: Researchers utilize animal models to assess Oxiconazole's efficacy. These include:
* **Guinea pig trichophytosis model:** This model demonstrates high topical activity of Oxiconazole. []* **Rat vaginal candidiasis model:** Oxiconazole shows superior potency compared to other imidazole antimycotics in this model. []* **Mouse models:** Efficacy is observed in dermal infections (T. mentagrophytes var. quinckeanum), systemic histoplasmosis, and to a lesser degree, systemic candidiasis. [] However, it appears inactive against cryptococcosis and aspergillosis in mice. []ANone: Numerous clinical trials have demonstrated the efficacy of Oxiconazole in treating various dermatophytoses, including:
* **Tinea pedis (athlete's foot):** Oxiconazole shows high efficacy in treating plantar-type tinea pedis, primarily caused by T. rubrum, achieving mycologic cure in a significant percentage of patients. [, , , ]* **Tinea corporis (ringworm):** Oxiconazole effectively treats tinea corporis, with significant improvements in clinical symptoms observed within weeks of treatment. [, , , ]* **Tinea cruris (jock itch):** Oxiconazole demonstrates efficacy against tinea cruris, exhibiting comparable or superior results to other antifungal agents. [, , , , ]* **Tinea (pityriasis) versicolor:** Oxiconazole effectively treats tinea versicolor, showing significant improvement in scaling, pigmentation, and pruritus. [, ]* **Vaginal candidiasis:** Clinical trials comparing Oxiconazole with other antifungal agents like econazole demonstrate its efficacy in treating vaginal candidiasis, with high cure rates observed in both single-dose and multi-day treatment regimens. [, ]A: While the provided research doesn't elaborate on specific resistance mechanisms for Oxiconazole, it highlights the low propensity for developing stable resistance in S. aureus. [] This characteristic makes it a promising candidate for combination therapy to combat the emergence of drug resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


